molecular formula C21H17N3O3S2 B2874211 N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 865545-89-7

N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Cat. No. B2874211
CAS RN: 865545-89-7
M. Wt: 423.51
InChI Key: XPPBGCREZKHXRM-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a potent inhibitor of various enzymes and receptors, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Characterization

  • Polyimide Formation : Research on related thiophene and quinoline derivatives has led to the synthesis of novel polyimides with high thermal stability and solubility in various organic solvents. These materials show promise for creating transparent, tough, and flexible films, highlighting their potential in materials science and engineering applications (Imai, Maldar, & Kakimoto, 1984).

  • Anticancer Activity : Compounds structurally related to N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide have been synthesized and evaluated for their anticancer activity. For example, certain sulfonylbiscompounds carrying dihydropyridine and dihydroisoquinoline moieties showed significant cytotoxic activity against human breast cancer cell lines, indicating potential therapeutic applications (Ghorab, Al-Said, & Nissan, 2012).

Biological and Pharmacological Screening

  • Antimicrobial and Anti-inflammatory Activities : Various substituted benzothiazoles and quinazolinyl derivatives, related to the chemical structure , have been synthesized and screened for antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities. This underscores the compound's potential in developing new therapeutic agents (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Catalytic and Chemical Reactions

  • Copper-Catalyzed Reactions : Research into copper-catalyzed formal cycloaddition of benzamides and isonitriles via directed C-H cleavage has opened avenues for synthesizing 3-iminoisoindolinones. This chemical process demonstrates the utility of related compounds in facilitating novel catalytic reactions, offering insights into synthetic organic chemistry (Takamatsu, Hirano, & Miura, 2015).

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c22-14-17-11-13-28-21(17)23-20(25)16-7-9-18(10-8-16)29(26,27)24-12-3-5-15-4-1-2-6-19(15)24/h1-2,4,6-11,13H,3,5,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPBGCREZKHXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

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